molecular formula C17H13Cl2NO4 B11408660 methyl 4-(2,4-dichlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

methyl 4-(2,4-dichlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Cat. No.: B11408660
M. Wt: 366.2 g/mol
InChI Key: VJCMCOCVUFBULZ-UHFFFAOYSA-N
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Description

Methyl 4-(2,4-dichlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a complex organic compound that belongs to the class of benzoxazines This compound is characterized by the presence of a benzoxazine ring fused with a benzoyl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2,4-dichlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate typically involves a multi-step process. One common method is the Friedel-Crafts acylation reaction, where an aromatic substrate reacts with an acid chloride (such as 2,4-dichlorobenzoyl chloride) in the presence of an aluminum chloride catalyst . This reaction introduces the acyl group into the aromatic ring through an electrophilic aromatic substitution mechanism.

Industrial Production Methods

Industrial production of this compound may involve the chlorination of 2,4-dichlorotoluene followed by hydrolysis and subsequent reactions to form the desired product . The process is optimized to ensure high yield and purity, often involving steps like reduced pressure rectification to isolate the target compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2,4-dichlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like aluminum chloride for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 4-(2,4-dichlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-(2,4-dichlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating biochemical pathways. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(2,4-dichlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is unique due to its benzoxazine ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific research and industrial applications.

Properties

Molecular Formula

C17H13Cl2NO4

Molecular Weight

366.2 g/mol

IUPAC Name

methyl 4-(2,4-dichlorobenzoyl)-2,3-dihydro-1,4-benzoxazine-2-carboxylate

InChI

InChI=1S/C17H13Cl2NO4/c1-23-17(22)15-9-20(13-4-2-3-5-14(13)24-15)16(21)11-7-6-10(18)8-12(11)19/h2-8,15H,9H2,1H3

InChI Key

VJCMCOCVUFBULZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CN(C2=CC=CC=C2O1)C(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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